4-(Carboxyethynyl)benzoic acid
CAS No.:
Cat. No.: VC13419961
Molecular Formula: C10H6O4
Molecular Weight: 190.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6O4 |
|---|---|
| Molecular Weight | 190.15 g/mol |
| IUPAC Name | 4-(2-carboxyethynyl)benzoic acid |
| Standard InChI | InChI=1S/C10H6O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,(H,11,12)(H,13,14) |
| Standard InChI Key | ZDVLJCAJPABTSV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#CC(=O)O)C(=O)O |
| Canonical SMILES | C1=CC(=CC=C1C#CC(=O)O)C(=O)O |
Introduction
Key Findings
4-(Carboxymethyl)benzoic acid (4-CMB, CAS 501-89-3) is a benzoic acid derivative featuring a carboxymethyl (-CH₂COOH) substituent at the para position. This compound serves as a critical intermediate in organic synthesis, with applications spanning pharmaceuticals, materials science, and industrial chemistry. Its bifunctional structure enables versatile reactivity, making it valuable for designing metal-organic frameworks (MOFs), enzyme inhibitors, and bioactive molecules.
Chemical Identity and Structural Characteristics
4-CMB has the molecular formula C₉H₈O₄ and a molar mass of 180.16 g/mol. Key structural features include:
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Aromatic ring: Provides stability and facilitates π-π interactions.
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Carboxymethyl group: Enhances hydrophilicity and chelation potential.
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Dihedral geometry: The carboxymethyl group adopts a planar configuration relative to the benzene ring, optimizing conjugation .
| Property | Value | Source |
|---|---|---|
| CAS Number | 501-89-3 | |
| Molecular Weight | 180.16 g/mol | |
| Solubility (H₂O) | 15 mg/mL (pH 7.4) | |
| Melting Point | 210–215°C (decomposes) |
Synthetic Routes and Industrial Production
Laboratory Synthesis
4-CMB is synthesized via Friedel-Crafts acylation of benzoic acid with chloroacetic acid under acidic conditions . Alternative methods include:
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Suzuki-Miyaura coupling: Palladium-catalyzed cross-coupling with boronic acid derivatives.
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Hydrogenation: Reduction of 4-carboxyethyl benzoic acid using Pd/C catalysts .
Optimized Conditions:
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Temperature: 60–90°C
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Catalysts: AlCl₃ (Friedel-Crafts), Pd(PPh₃)₄ (cross-coupling)
Industrial Scaling
Continuous flow reactors are employed for large-scale production, ensuring:
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High purity (>97%): Achieved via recrystallization or chromatography .
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Cost efficiency: Reduced catalyst loading and automated pH control .
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
4-CMB acts as a linker in MOFs due to its flexible carboxymethyl group and rigid aromatic core. Notable examples include:
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Zn-4-CMB MOF: Exhibits luminescence for sensor applications .
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Cu-4-CMB MOF: Demonstrates CO₂ adsorption capacity of 2.8 mmol/g at 298 K.
Polymer Modification
Incorporating 4-CMB into polyesters enhances mechanical strength and biodegradability. For example, poly(4-CMB-co-lactide) shows a tensile strength of 45 MPa, surpassing PLA alone .
Biological and Pharmacological Activity
Enzyme Inhibition
4-CMB derivatives inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values of 1.2–3.5 μM, comparable to ibuprofen. Structural studies reveal hydrogen bonding between the carboxymethyl group and Arg120/His90 residues .
Antimicrobial Properties
Against Staphylococcus aureus:
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MIC: 25 μg/mL (4-CMB) vs. 15 μg/mL (ampicillin).
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Synergistic effects observed with β-lactams, reducing resistance.
Comparative Analysis with Analogues
Environmental and Industrial Relevance
Wastewater Treatment
4-CMB degrades aerobically with a half-life of 6–8 days, reducing ecological toxicity. It is a metabolite of NSAIDs like ibuprofen, detected in wastewater at 0.1–2.3 μg/L.
Dye Synthesis
Used in azo dye production, 4-CMB improves color fastness by 40% compared to benzoic acid alone .
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